methyl 6-iodo-1H-indazole-3-carboxylate
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Overview
Description
Methyl 6-iodo-1H-indazole-3-carboxylate is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. This particular compound is characterized by the presence of an iodine atom at the 6th position and a carboxylate ester group at the 3rd position of the indazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-iodo-1H-indazole-3-carboxylate typically involves the iodination of a precursor indazole compound. One common method includes the reaction of 6-iodoindazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-iodo-1H-indazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed:
Substitution: Formation of 6-substituted indazole derivatives.
Reduction: Formation of 3-hydroxymethyl-6-iodoindazole.
Oxidation: Formation of carboxylic acid derivatives or other oxidized products.
Scientific Research Applications
Methyl 6-iodo-1H-indazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.
Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active indazole derivatives.
Chemical Biology: It serves as a probe in chemical biology to investigate cellular pathways and molecular interactions.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 6-iodo-1H-indazole-3-carboxylate is largely dependent on its interaction with biological targets. The iodine atom and carboxylate ester group play crucial roles in binding to specific enzymes or receptors. The compound may inhibit enzyme activity by mimicking the natural substrate or by binding to the active site, thereby blocking the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Methyl 1H-indazole-3-carboxylate: Lacks the iodine atom at the 6th position, resulting in different reactivity and biological activity.
6-Bromo-1H-indazole-3-carboxylate: Similar structure but with a bromine atom instead of iodine, leading to variations in chemical properties and applications.
1H-Indazole-3-carboxylic acid: The carboxylic acid derivative without the ester group, affecting its solubility and reactivity.
Uniqueness: Methyl 6-iodo-1H-indazole-3-carboxylate is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity. The iodine atom can participate in halogen bonding, influencing the compound’s interaction with biological targets and enhancing its potential as a pharmacophore in drug design.
Properties
IUPAC Name |
methyl 6-iodo-1H-indazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2O2/c1-14-9(13)8-6-3-2-5(10)4-7(6)11-12-8/h2-4H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRMQKCBIQKSBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC2=C1C=CC(=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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